

Structural Elucidation of 2-Cyclohexyl-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohexyl-5-methylphenol

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **2-Cyclohexyl-5-methylphenol**. Due to the limited availability of published experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic data, standard analytical methodologies, and the logical workflow for structural confirmation. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the characterization of phenolic compounds and related small molecules.

Compound Identification

Property	Value
IUPAC Name	2-Cyclohexyl-5-methylphenol[1]
Synonyms	4-Cyclohexyl-3-hydroxytoluene
CAS Number	1596-13-0
Molecular Formula	C ₁₃ H ₁₈ O[1]
Molecular Weight	190.28 g/mol [1]
SMILES	CC1=CC(=C(C=C1)C2CCCCC2)O[1]
InChI Key	SRGATTGYDONWOU-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Cyclohexyl-5-methylphenol**. These predictions are generated using established algorithms and provide a baseline for the expected spectral characteristics of the compound.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	d	1H	Ar-H
~6.7 - 6.9	d	1H	Ar-H
~6.6 - 6.7	s	1H	Ar-H
~4.5 - 5.5	br s	1H	OH
~2.8 - 3.0	m	1H	Ar-CH-(cyclohexyl)
~2.3	s	3H	Ar-CH ₃
~1.2 - 1.9	m	10H	Cyclohexyl-CH ₂

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (ppm)	Carbon Type	Assignment
~150 - 155	C	Ar-C-OH
~135 - 140	C	Ar-C-CH ₃
~130 - 135	C	Ar-C-Cyclohexyl
~128 - 130	CH	Ar-CH
~125 - 128	CH	Ar-CH
~115 - 120	CH	Ar-CH
~35 - 40	CH	Ar-CH-(cyclohexyl)
~30 - 35	CH ₂	Cyclohexyl-CH ₂
~25 - 30	CH ₂	Cyclohexyl-CH ₂
~20 - 25	CH ₃	Ar-CH ₃

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Fragment
190	[M] ⁺ (Molecular Ion)
175	[M - CH ₃] ⁺
107	[M - C ₆ H ₁₁] ⁺ (Loss of cyclohexyl radical)
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Strong	C-H stretch (aliphatic)
1600 - 1450	Medium-Strong	C=C stretch (aromatic ring)
1260 - 1180	Strong	C-O stretch (phenol)
850 - 750	Strong	C-H out-of-plane bend (aromatic)

Predicted UV-Visible Spectroscopy Data

For aromatic compounds like **2-Cyclohexyl-5-methylphenol**, two main absorption bands are expected.^[2] The primary band is anticipated around 220 nm, with a secondary, less intense band around 270-280 nm. The presence of alkyl and hydroxyl substituents on the benzene ring may cause a slight bathochromic (red) shift of these absorption maxima.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **2-Cyclohexyl-5-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[3] The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.^[4]
- **Transfer to NMR Tube:** Filter the solution into a clean, dry 5 mm NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquisition of ^1H NMR Spectrum:
 - Acquire a ^1H NMR spectrum using a standard pulse program.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use an appropriate number of scans to achieve a good signal-to-noise ratio.
- Acquisition of ^{13}C NMR Spectrum:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining a mass spectrum using gas chromatography-mass spectrometry (GC-MS).

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS System: Use a GC system equipped with a capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polarity column). The GC is coupled to a mass spectrometer, typically with an electron ionization (EI) source.
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.

- Chromatographic Separation: The sample is vaporized and carried by an inert gas through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

ATR Method:

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

KBr Pellet Method:

- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

- Pellet Formation: Place the mixture in a pellet press and apply high pressure to form a transparent or translucent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

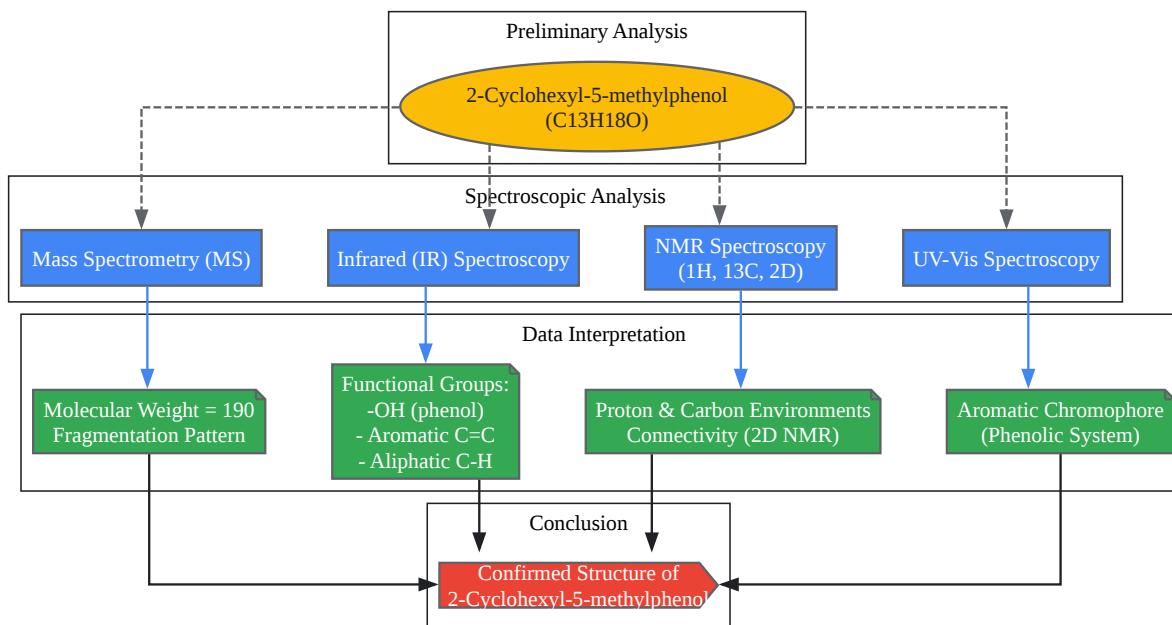
UV-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining a UV-Vis spectrum of a compound in solution.

- Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically above 200 nm) and in which the sample is soluble. Ethanol or methanol are common choices for phenolic compounds.
- Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
- Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
- Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Structural Elucidation Workflow

The structural elucidation of an unknown compound is a systematic process that integrates data from various analytical techniques. The following diagram illustrates the logical workflow for confirming the structure of **2-Cyclohexyl-5-methylphenol**.



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A logical workflow for the structural elucidation of **2-Cyclohexyl-5-methylphenol**.

Conclusion

The structural elucidation of **2-Cyclohexyl-5-methylphenol** can be systematically achieved through the combined application of modern spectroscopic techniques. While experimental data for this specific molecule is not readily available in the public domain, this guide provides a robust framework based on predicted data and standard analytical protocols. The presented workflow, from preliminary analysis to the integration of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and UV-Vis spectroscopy, offers a clear path for the unambiguous confirmation of its chemical structure. This guide serves as a practical resource

for researchers in the fields of chemistry and drug development engaged in the characterization of novel or known small molecules.

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- To cite this document: BenchChem. [Structural Elucidation of 2-Cyclohexyl-5-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074836#structural-elucidation-of-2-cyclohexyl-5-methylphenol]

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